AS1842856

FOXO1 inhibition Transcription factor Potency

AS1842856 is the cell-permeable, orally bioavailable FOXO1 inhibitor (IC₅₀=33 nM) that uniquely enables in vivo suppression of hepatic gluconeogenic genes (G6Pase ↓86%, PEPCK ↓48% in db/db mice), triggers apoptosis in GBM/BBC models, and serves as the critical benchmark for evaluating novel FOXO1 inhibitors. Its validated GSK3β co-inhibition adds polypharmacology utility for B-ALL synthetic lethality studies. Procure this rigorously characterized tool to ensure mechanistic precision and reproducibility in your FOXO1 research.

Molecular Formula C18H22FN3O3
Molecular Weight 347.4 g/mol
Cat. No. B605605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAS1842856
SynonymsAS1842856;  AS-1842856;  AS 1842856.
Molecular FormulaC18H22FN3O3
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C(=C2N)F)NC3CCCCC3)C(=O)O
InChIInChI=1S/C18H22FN3O3/c1-2-22-9-11(18(24)25)17(23)14-13(22)8-12(15(19)16(14)20)21-10-6-4-3-5-7-10/h8-10,21H,2-7,20H2,1H3,(H,24,25)
InChIKeyMOMCHYGXXYBDCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AS1842856: FOXO1 Transcription Factor Inhibitor for Metabolic and Oncology Research


AS1842856 (CAS: 836620-48-5) is a cell-permeable, orally bioavailable oxodihydroquinoline compound that acts as a potent and selective inhibitor of the transcription factor Forkhead box O1 (FOXO1) [1]. It directly binds to active, non-phosphorylated FOXO1 to block its transcriptional activity, displaying an IC50 of 33 nM in cell-based reporter assays . AS1842856 does not bind to the Ser256-phosphorylated (inactive) form of FOXO1, providing a mechanism-based tool for studying FOXO1-dependent gene regulation .

Why AS1842856 Cannot Be Replaced by Other FOXO1 Inhibitors or AKT Modulators


FOXO1 inhibitors are not interchangeable due to significant differences in potency, selectivity, and off-target profiles. For instance, the widely used tool compound AS1842856 itself has been shown to possess substantial FOXO1-independent activities, including direct inhibition of GSK3β [1], highlighting that even structurally related compounds can exhibit divergent pharmacological fingerprints. Furthermore, alternative FOXO1 inhibitors such as AS1708727 and JY-2 exhibit markedly lower potency or altered metabolic gene expression profiles compared to AS1842856 [2][3]. Therefore, direct experimental comparisons and quantitative benchmarking against defined comparators are essential for reproducible research and informed procurement.

AS1842856 Quantitative Differentiation Evidence: Direct Comparisons to Key FOXO1 Inhibitors


Superior Potency of AS1842856 vs. JY-2 in Inhibiting FOXO1 Transcriptional Activity

AS1842856 demonstrates a >600-fold higher potency in inhibiting FOXO1 transcriptional activity compared to the novel FOXO1 inhibitor JY-2 [1]. This substantial difference in IC50 values is a critical factor for researchers selecting a tool compound for cellular assays, as it directly impacts the working concentration required and potential off-target effects.

FOXO1 inhibition Transcription factor Potency

Quantified FOXO Family Selectivity Profile of AS1842856 vs. Compound 10

AS1842856 exhibits defined selectivity for FOXO1 over FOXO3a and FOXO4 in reporter gene assays. At a concentration of 100 nM, it inhibits FOXO1-mediated promoter activity by 70%, compared to only 20% for FOXO4 and 3% for FOXO3a . This is a stark contrast to the highly selective FOXO1 inhibitor 'Compound 10', which shows an IC50 of 0.076 μM against FOXO1-WT [1]. While Compound 10 is a superior tool for exclusively probing FOXO1 function, AS1842856's established, though imperfect, selectivity profile and broader commercial availability make it a valuable comparator and starting point for target validation studies.

FOXO1 Selectivity FOXO3a FOXO4

Comparative In Vivo Efficacy in Diabetic Mouse Model: AS1842856 vs. AS1708727

AS1842856 demonstrates potent suppression of hepatic gluconeogenic gene expression in vivo in diabetic db/db mice. Following oral administration (three 100 mg/kg doses over 26 hours), it inhibits hepatic G6Pase mRNA levels by 86% and PEPCK mRNA levels by 48% . In contrast, the alternative FOXO1 inhibitor AS1708727, while also orally active, requires a higher effective concentration for similar endpoints (EC50 values of 0.33 μM for G6Pase and 0.59 μM for PEPCK in cell-based assays) [1]. This suggests AS1842856 may offer a more robust in vivo target engagement window for metabolic studies.

Diabetes In vivo Gluconeogenesis db/db mice

Documented Dual FOXO1/GSK3β Inhibition Profile of AS1842856 vs. Highly Selective FOXO1 Inhibitors

A key differentiator for AS1842856 is its recently identified, direct inhibition of Glycogen Synthase Kinase 3 beta (GSK3β), a critical kinase in Wnt/β-catenin signaling and cancer cell survival [1]. This dual FOXO1/GSK3β activity distinguishes AS1842856 from highly selective FOXO1 inhibitors like Compound 10, which exhibits no detectable FOXO1-independent effects [2]. In B-cell acute lymphoblastic leukemia (B-ALL) models, this dual inhibition leads to enhanced cytotoxicity through stabilization of CTNNB1 (β-catenin), a mechanism not observed with FOXO1 knockout alone [1].

GSK3β Off-target B-ALL Kinase inhibition

Optimal Applications of AS1842856 in Preclinical Research and Drug Discovery


Investigating Hepatic Glucose Production and Type 2 Diabetes Pathophysiology

AS1842856 is ideally suited for in vivo studies of hepatic gluconeogenesis in rodent models of type 2 diabetes (e.g., db/db mice). Oral administration at 100 mg/kg (three doses over 26 hours) has been shown to suppress fasting plasma glucose and inhibit key gluconeogenic gene expression (G6Pase: 86%, PEPCK: 48%) . This application leverages the compound's oral bioavailability and established in vivo efficacy to probe the role of FOXO1 in metabolic disorders.

Validating FOXO1-Dependent Gene Regulation in Cancer Stemness and Apoptosis Studies

AS1842856 is a critical tool for in vitro experiments designed to dissect FOXO1's role in cancer cell biology. Its ability to block FOXO1 transcriptional activity has been used to demonstrate that FOXO1 inhibition triggers apoptosis in glioblastoma multiforme (GBM) and basal-like breast cancer (BBC) cells, as evidenced by increased FAS and BIM expression and annexin V positivity [1]. This makes it valuable for validating FOXO1 as a therapeutic target in aggressive cancers.

Delineating FOXO1-Independent Functions via Direct Comparison with Highly Selective Inhibitors

AS1842856 serves as a benchmark tool for evaluating the selectivity of newer FOXO1 inhibitors. Studies have used AS1842856 in direct head-to-head comparisons with compounds like Compound 10 to reveal that AS1842856 possesses substantial FOXO1-independent effects [2]. This application positions AS1842856 not as an endpoint tool, but as an essential control compound for defining the true FOXO1-dependent pharmacology of more selective agents.

Exploring Dual FOXO1/GSK3β Inhibition as a Therapeutic Strategy in B-ALL

The recently identified ability of AS1842856 to directly inhibit GSK3β in addition to FOXO1 [3] creates a unique application scenario in oncology research. Specifically, in B-cell acute lymphoblastic leukemia (B-ALL) models, this dual activity leads to enhanced cytotoxicity through β-catenin stabilization. Researchers can exploit this polypharmacology to investigate novel combination mechanisms or synthetic lethal interactions that are not achievable with selective FOXO1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for AS1842856

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.